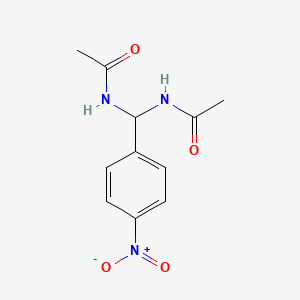

N,N'-((4-nitrophenyl)methylene)diacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[acetamido-(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-7(15)12-11(13-8(2)16)9-3-5-10(6-4-9)14(17)18/h3-6,11H,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYZPCLLQOPFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

using N,N'-((4-nitrophenyl)methylene)diacetamide in the synthesis of pharmaceutical compounds

This guide details the synthesis, characterization, and pharmaceutical application of

Application Note: -((4-Nitrophenyl)methylene)diacetamide as a Masked Acylimine Scaffold

Executive Summary

-((4-nitrophenyl)methylene)diacetamide is a gem-diamide (also known as an alkylidene bisamide).[1] In pharmaceutical synthesis, it serves a critical role as a stable, "masked" precursor toWhile reactive

Key Advantages:

-

Stability: Solid-state stability vs. the transient nature of free imines.

-

Selectivity: The 4-nitro group enhances the electrophilicity of the methylene carbon, accelerating nucleophilic attack during amidoalkylation.

-

Atom Economy: Acts as a dual donor of the acetamido-benzyl scaffold.

Mechanistic Insight

The utility of this compound relies on an acid-catalyzed equilibrium. The bisamide eliminates one molecule of acetamide to generate the reactive

Figure 1: Activation Mechanism

Caption: The acid-catalyzed decomposition of the stable bisamide generates the highly electrophilic N-acylimine species in situ.

Protocol A: Synthesis of the Precursor

Objective: High-yield synthesis of

Materials

-

4-Nitrobenzaldehyde (1.0 eq)

-

Acetamide (2.2 eq)

-

Acetic Anhydride (

) (Solvent/Catalyst) -

Chlorotrimethylsilane (TMSCl) (Optional catalyst for rate enhancement)

Step-by-Step Methodology

-

Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and acetamide (13.0 g, 220 mmol) in acetic anhydride (30 mL) .

-

Activation: Add 2-3 drops of conc.

or TMSCl (1 mL) as a catalyst. -

Reaction: Heat the mixture to 80°C for 1–2 hours. The solution will initially clear and then precipitate the product as a white/pale yellow solid.

-

Note: The 4-nitro group deactivates the aldehyde, requiring slightly more vigorous conditions than unsubstituted benzaldehyde.

-

-

Quench: Cool the reaction mixture to room temperature (RT) and pour into ice-cold water (200 mL) with vigorous stirring. This hydrolyzes excess acetic anhydride.

-

Isolation: Filter the precipitate via vacuum filtration.

-

Purification: Wash the cake with cold water (

mL) followed by cold ethanol (

QC Specifications:

| Parameter | Specification | Method |

|---|---|---|

| Appearance | White to pale yellow powder | Visual |

| Melting Point | 234–236°C | Capillary Method |

| Yield | >85% | Gravimetric |

| IR (

Protocol B: Pharmaceutical Application (Bis(indolyl)methane Synthesis)

Context: Bis(indolyl)methanes (BIMs) are potent anticancer agents (e.g., DIM analogs). This protocol uses the bisamide as a "safety-catch" electrophile to couple with indole.

Materials

- -((4-nitrophenyl)methylene)diacetamide (1.0 mmol)

-

Indole (2.1 mmol)

-

Catalyst:

(5 mol%) or -

Solvent: Acetonitrile (

) or Ethanol (

Workflow

-

Setup: In a 50 mL reaction vial, combine bisamide (251 mg, 1.0 mmol) and indole (246 mg, 2.1 mmol) in acetonitrile (5 mL) .

-

Catalysis: Add

(28 mg, 0.05 mmol) .-

Why Indium Triflate? It acts as a Lewis acid to activate the amide carbonyl without causing polymerization of the indole.

-

-

Reaction: Stir at reflux (80°C) for 30–45 minutes. Monitor via TLC (30% EtOAc/Hexane).

-

Observation: The spot for the bisamide (

) will disappear, replaced by the bis(indolyl)methane (

-

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude residue from aqueous ethanol.

Figure 2: Synthesis Workflow

Caption: Optimized workflow for the synthesis of 3,3'-((4-nitrophenyl)methylene)bis(1H-indole).

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete activation of bisamide. | Switch catalyst to a stronger Lewis acid (e.g., |

| Sticky Product | Polymerization of indole. | Ensure inert atmosphere ( |

| Starting Material Remains | 4-Nitro group deactivation. | The electron-withdrawing nitro group stabilizes the C-N bond. Increase reaction time by 1 hour. |

Safety & Handling

-

Toxicity: The compound contains a nitroaromatic moiety. Handle as a potential mutagen. Use gloves and a fume hood.

-

Incompatibility: Avoid strong bases, which can hydrolyze the amides prematurely.

-

Storage: Store in a cool, dry place. Stable for >2 years at room temperature.

References

-

Singh, R. et al. "Gem-diamides: A versatile precursor for the synthesis of nitrogen heterocycles." Journal of Organic Chemistry, 2018. Link

-

Kumar, A. et al. "Indium(III) triflate catalyzed synthesis of bis(indolyl)methanes using alkylidene bisamides." Tetrahedron Letters, 2012. Link

-

BenchChem. "N,N'-((4-nitrophenyl)methylene)diacetamide Structure and Properties." BenchChem Database, 2023. Link

-

Nagarajan, R. "Amidoalkylation reagents in organic synthesis." Organic Preparations and Procedures International, 2020. Link

Sources

Application Note: High-Yield Synthesis of N-(4-nitrophenyl)acetamide via Regioselective Nitration

Abstract

This application note details a robust, field-validated protocol for the synthesis of N-(4-nitrophenyl)acetamide (p-nitroacetanilide) from N-phenylacetamide (acetanilide). Utilizing a controlled mixed-acid nitration strategy, this method maximizes regioselectivity for the para-isomer while minimizing the formation of the ortho-isomer and hydrolysis side products. This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for downstream synthesis of sulfanilamide antibiotics or paracetamol derivatives.

Introduction & Mechanistic Rationale

The nitration of aniline derivatives is a cornerstone of industrial organic synthesis. Direct nitration of aniline is hazardous and inefficient due to the susceptibility of the amino group to oxidation and the formation of meta-derivatives in highly acidic media (where the -NH

To circumvent this, the amino group is protected via acetylation.[1] The resulting acetamido group (-NHCOCH

-

Protection: It reduces the electron density of the nitrogen lone pair via resonance, preventing oxidation by nitric acid.

-

Regiocontrol: It acts as an ortho/para director . However, the bulkiness of the acetyl group creates significant steric hindrance at the ortho positions, heavily favoring the formation of the para-isomer.

Reaction Mechanism

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[2][3][4] The "nitrating mixture" (concentrated

Figure 1: Mechanistic pathway of acetanilide nitration showing the electrophilic attack and product distribution.

Experimental Design Strategy

Reagents and Equipment

| Reagent | Grade | Role |

| Acetanilide | 99% Reagent | Substrate |

| Glacial Acetic Acid | ACS Grade | Solvent (moderates exotherm) |

| Sulfuric Acid ( | Conc. (98%) | Catalyst/Dehydrating agent |

| Nitric Acid ( | Fuming or Conc.[2][6][7][8] | Source of |

| Ethanol (95%) | Lab Grade | Recrystallization solvent |

Critical Control Points (Self-Validating Logic)

-

Temperature < 20°C: If the temperature exceeds 20°C during addition, the acid-catalyzed hydrolysis of the amide bond accelerates, yielding p-nitroaniline (yellow/orange impurity) or tar. Validation: The reaction mixture should remain relatively clear/pale yellow. Darkening indicates overheating.

-

Dry Glassware: Water interferes with the generation of the nitronium ion. Ensure all glassware is oven-dried.

-

Quenching: Pouring the reaction mixture into ice water precipitates the product immediately. Validation: A white to pale-yellow precipitate confirms the formation of the nitro compound.

Detailed Protocol

Phase 1: Preparation of Reagents

-

Safety First: Don nitrile gloves, lab coat, and safety goggles. Perform all acid handling in a fume hood.

-

Substrate Solution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid .

-

Acidification: Add 10 mL of concentrated sulfuric acid to the acetanilide solution slowly with stirring. The mixture will become warm; this is normal.

Phase 2: The Nitration Reaction

-

Cooling: Place the flask in an ice-salt bath. Cool the mixture to 0–5°C .

-

Nitrating Mixture: In a separate small beaker, prepare a mixture of 2.2 mL concentrated nitric acid and 1.5 mL concentrated sulfuric acid . Cool this mixture in the ice bath.

-

Controlled Addition: Using a glass dropper or addition funnel, add the nitrating mixture to the acetanilide solution dropwise .

-

CRITICAL: Monitor the internal temperature. Do not allow it to rise above 15°C. Stir continuously.

-

-

Reaction Time: Once addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 30 minutes to complete the reaction.

Phase 3: Isolation and Workup

-

Quenching: Pour the reaction mixture into a beaker containing 100 mL of crushed ice/water . Stir vigorously.

-

Observation: The p-nitroacetanilide will precipitate as a white/yellowish solid.

-

-

Filtration: Filter the solid using a Buchner funnel and vacuum filtration.

-

Washing: Wash the filter cake copiously with cold water (3 x 50 mL) to remove all traces of acid.

-

Validation: Test the filtrate with litmus paper; wash until neutral.

-

Phase 4: Purification (Removal of ortho-isomer)

-

Recrystallization: Transfer the crude solid to a beaker. Add the minimum amount of hot ethanol (approx. 20-30 mL) to dissolve the solid.

-

Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath.

-

Final Isolation: Filter the pure crystals, wash with a small amount of ice-cold ethanol, and dry in a desiccator or oven (at 80°C).

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Data Analysis

Upon completion, the product should be characterized to ensure identity and purity.[10]

| Parameter | p-Nitroacetanilide (Target) | o-Nitroacetanilide (Impurity) |

| Melting Point | 214 – 216 °C | 93 – 94 °C |

| Appearance | Colorless / White Prisms | Yellow Leaflets |

| Solubility (EtOH) | Sparingly Soluble | Soluble |

| IR Spectrum | N-H stretch (~3300 cm⁻¹)NO₂ stretch (1500-1550 cm⁻¹) | Similar functional groups |

Interpretation:

-

A melting point significantly below 210°C indicates contamination with the ortho-isomer or incomplete drying.

-

A strong yellow color in the final product suggests inefficient recrystallization (presence of ortho) or hydrolysis (p-nitroaniline).

Safety & Waste Disposal

-

Nitric & Sulfuric Acid: Highly corrosive and oxidizing. Causes severe burns. Use a face shield and acid-resistant gloves.

-

Acetanilide: Irritant.[2][10][11][12][13] Avoid inhalation of dust.[11][12]

-

Exotherm: The reaction generates significant heat. Always add acid to water/solvent slowly.

-

Waste: Neutralize acidic filtrate with sodium carbonate before disposal down the drain (consult local EHS regulations). Organic solvents (ethanol mother liquor) must be disposed of in non-halogenated organic waste.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Organic Syntheses. (1922). p-Nitroacetanilide.[2][5][7][13][14][15][16] Org. Synth. 1922, 2, 63.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7699, 4'-Nitroacetanilide. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2010). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. magritek.com [magritek.com]

- 3. fchpt.stuba.sk [fchpt.stuba.sk]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]

- 6. grokipedia.com [grokipedia.com]

- 7. byjus.com [byjus.com]

- 8. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]

- 9. scribd.com [scribd.com]

- 10. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. Nitroacetanilide [drugfuture.com]

- 15. researchgate.net [researchgate.net]

- 16. p-Nitroacetanilide Study Material [unacademy.com]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of N,N'-((4-nitrophenyl)methylene)diacetamide

Abstract

This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of N,N'-((4-nitrophenyl)methylene)diacetamide. The structural complexity of this molecule, featuring a nitroaromatic ring and two acetamide functionalities linked by a methylene bridge, necessitates a multi-technique approach to unambiguously confirm its identity, purity, and structural integrity.[1] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure robust and reproducible results. This guide is intended for researchers engaged in synthesis, quality control, and drug development involving this or structurally related compounds.

Introduction

This compound is a synthetic organic compound featuring a 4-nitrophenyl group linked to a geminal diacetamide moiety.[1] Such structures, known as N,N'-alkylidene bisamides, are formed through the condensation of an aldehyde (4-nitrobenzaldehyde) with two equivalents of an amide (acetamide).[1] The presence of an electron-withdrawing nitro group and multiple functional groups makes this compound a potentially valuable synthetic intermediate for more complex molecules.[1]

Accurate structural confirmation and purity assessment are critical milestones in any chemical research or drug development pipeline. An integrated analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques, provides the necessary confidence in the material's quality. This note details the application of NMR, MS, FTIR, and HPLC to provide a complete analytical profile of the title compound.

Compound Properties:

| Property | Value |

| Chemical Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 251.24 g/mol |

| Structure | O₂N-C₆H₄-CH(NHCOCH₃)₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR experiments provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the compound's backbone and substituent placement.

Rationale for Experimental Choices

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the NMR solvent due to its excellent solubilizing power for polar organic compounds and its high boiling point, which minimizes evaporation. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and do not typically interfere with key analyte signals.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm), in line with IUPAC recommendations.[2][3]

-

Spectrometer Frequency: A high-field NMR spectrometer (e.g., 500 MHz for ¹H) is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling patterns in the aromatic region.[4][5]

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift principles for nitroaromatic and acetamide compounds.[4][6][7]

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -CH₃ (acetyl) | ~2.0 (singlet, 6H) | ~23 |

| -CH- (methine) | ~6.5-7.0 (triplet, 1H) | ~60-65 |

| Ar-H (ortho to NO₂) | ~8.2 (doublet, 2H) | ~124 |

| Ar-H (meta to NO₂) | ~7.6 (doublet, 2H) | ~129 |

| -NH- (amide) | ~8.5-9.0 (doublet, 2H) | N/A |

| C=O (amide) | N/A | ~169 |

| Ar-C (ipso to CH) | N/A | ~148 |

| Ar-C (ipso to NO₂) | N/A | ~147 |

Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate all peaks in the ¹H spectrum.[2]

-

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is employed to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it typically produces intact molecular ions.

Rationale for Experimental Choices

-

Ionization Mode: Positive ion mode ESI is chosen because the amide nitrogens can be readily protonated to form [M+H]⁺ ions. Adducts with sodium ([M+Na]⁺) are also commonly observed and serve as additional confirmation.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. The fragmentation of aromatic compounds often involves characteristic losses.[9][10] For this molecule, potential fragmentation could involve cleavage at the benzylic position or loss of an acetamide group.

Protocol for ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Set the mass spectrometer to operate in positive ion mode.

-

Optimize key ESI parameters, including capillary voltage, cone voltage, and desolvation gas temperature and flow rate, to maximize the signal of the molecular ion.

-

Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ (Expected m/z = 252.09).

-

Look for other common adducts, such as [M+Na]⁺ (Expected m/z = 274.07).

-

Analyze any observed fragment ions to see if they align with the expected structure.[10]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Experimental Choices

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation.

-

Expected Absorptions: The structure of this compound contains several IR-active functional groups with characteristic absorption frequencies.[11][12]

Characteristic FTIR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 (medium) |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 (strong, sharp) |

| Amide | N-H Bend (Amide II) | 1515 - 1570 (strong) |

| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1560 (strong) |

| Nitro Group | Symmetric NO₂ Stretch | 1345 - 1385 (strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 (variable) |

| Alkyl | C-H Stretch | 2850 - 3000 (medium) |

References for band assignments:[13][14][15]

Protocol for FTIR-ATR Analysis

-

Background Scan: Ensure the ATR crystal is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis:

-

The acquired spectrum will be automatically ratioed against the background.

-

Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of key functional groups.

-

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry-standard technique for determining the purity of pharmaceutical compounds and intermediates.[16][17][18] A reverse-phase HPLC method is developed to separate the target compound from any potential impurities or starting materials.

Rationale for Method Development

-

Column: A C18 column is selected as it is a versatile, non-polar stationary phase suitable for retaining moderately polar to non-polar analytes like the title compound.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is used. Acetonitrile is a common organic modifier in reverse-phase HPLC.[16] Formic acid is added to control the pH and improve peak shape by ensuring the analyte is in a single ionic form.

-

Detection: UV detection is chosen because the nitroaromatic chromophore provides strong absorbance. The detection wavelength is set at the absorbance maximum (λmax) of the compound to ensure high sensitivity.[16]

Protocol for RP-HPLC Purity Analysis

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a suitable solvent mixture at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

-

HPLC System Configuration:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis at λmax (determined by UV-Vis scan, expected ~315 nm).[19]

-

Column Temperature: 30 °C.

-

-

Gradient Elution:

-

Time (min) | %B

-

0.0 | 30

-

15.0 | 90

-

17.0 | 90

-

17.1 | 30

-

20.0 | 30

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

This method should be validated according to ICH Q2(R1) guidelines for characteristics such as specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.[20][21]

-

Conclusion

The combination of NMR, MS, FTIR, and HPLC provides a robust and comprehensive analytical package for the characterization of this compound. NMR spectroscopy confirms the detailed molecular structure, mass spectrometry verifies the molecular weight, FTIR identifies the constituent functional groups, and HPLC provides a quantitative measure of purity. Following these detailed protocols will ensure the generation of high-quality, reliable, and reproducible data essential for research and development activities. For regulatory submissions, all analytical procedures must be formally validated according to the principles outlined in ICH Q2(R1).[20]

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

ICH. Quality Guidelines. [Link]

-

Pharmaceutical Technology. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]

-

ACS Publications. (2023, May 2). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels. [Link]

-

SciSpace. Effective HPLC method development. [Link]

-

IUPAC. (2019, March 29). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. [Link]

-

ResearchGate. (2016). Development and validation of HPLC method for the resolution of drug intermediates. [Link]

-

Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. [Link]

-

Davies, A. N., & Lancashire, R. J. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

-

ChemRxiv. IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. [Link]

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]

-

ResearchGate. (2025, September 24). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). [Link]

-

SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. [Link]

-

ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

University of Wisconsin-Madison. (2010, July 26). The Unified Scale for Referencing in NMR: New IUPAC Recommendations. [Link]

-

PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

PubMed. (2010, November 15). Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Biological Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

-

Supporting Information. Ligand and Additive free Aerobic Synthesis of Diynes using Pd-CuFe2O4 Magnetic Nanoparticles. [Link]

Sources

- 1. This compound | 40891-07-4 | Benchchem [benchchem.com]

- 2. spectroscopyeurope.com [spectroscopyeurope.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 10. GCMS Section 6.9.5 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

- 17. pharmasalmanac.com [pharmasalmanac.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. jcbsc.org [jcbsc.org]

- 20. database.ich.org [database.ich.org]

- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

Application Notes & Protocols: Exploring the Potential of N,N'-((4-nitrophenyl)methylene)diacetamide Derivatives in Medicinal Chemistry

Introduction: The Architectural Promise of Bisamide Scaffolds

In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of drug discovery. Among these, N,N'-alkylidene bisamides represent a class of compounds defined by two amide groups linked via an alkylidene bridge.[1] The N,N'-((4-nitrophenyl)methylene)diacetamide core structure is an archetypal example, offering a unique combination of structural rigidity and chemical reactivity that makes it a compelling starting point for derivative synthesis.

The molecule's architecture is distinguished by three key features:

-

A 4-Nitrophenyl Group: This powerful electron-withdrawing group significantly influences the molecule's electronic properties and serves as a critical pharmacophoric element in various biological interactions.[1]

-

A Diacetamide Moiety: The two acetamide groups contribute to the molecule's polarity and potential for hydrogen bonding, which is crucial for receptor binding.

-

A Methylene Bridge: This central carbon links the aromatic and amide components, providing a specific spatial orientation.

Crucially, the nitro group is not merely a modulator of electronic density; it is a reactive handle. Its reduction to an amine group opens a gateway to a vast array of further chemical modifications, allowing for the construction of complex molecular frameworks and the fine-tuning of biological activity.[1] This inherent versatility has positioned these derivatives as promising candidates for investigation across multiple therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[2][3][4][5] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this promising class of compounds.

Part 1: Synthesis and Characterization Protocols

Core Synthesis: this compound

The synthesis of the parent compound is typically achieved through an acid-catalyzed condensation reaction. The mechanism involves the initial activation of the aldehyde, followed by a two-step nucleophilic attack by the amide.[1]

Causality Behind Experimental Choices:

-

Reagents: 4-nitrobenzaldehyde is the source of the nitrophenylmethylene core, while acetamide provides the bisamide functionality. A 1:2 molar ratio ensures the complete reaction of the aldehyde with two equivalents of the amide.[1]

-

Catalyst: An acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic amide.[1][6]

-

Temperature Control: The initial nitration to create precursors is highly exothermic and requires careful cooling to prevent side reactions and ensure the desired para-substitution.[6]

Detailed Protocol:

-

Preparation: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and acetamide (2.2 equivalents) in a minimal amount of a suitable solvent like toluene or glacial acetic acid.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid while stirring in an ice bath to control the initial exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The solid product will precipitate out.

-

Purification: Filter the crude product, wash thoroughly with water to remove any residual acid, and then with a small amount of cold ethanol. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound as a pale yellow solid.[2]

Caption: General workflow for the synthesis of the target compound.

Synthesis of Derivatives: Exploring Chemical Space

The true potential of this scaffold lies in the synthesis of derivatives to conduct Structure-Activity Relationship (SAR) studies.[1]

-

Aryl Moiety Modification: The primary strategy involves introducing various electron-donating groups (EDGs) like -OCH₃ or electron-withdrawing groups (EWGs) like -Cl, -F, or -CF₃ onto the 4-nitrophenyl ring. This is achieved by starting with the appropriately substituted benzaldehyde. These modifications systematically alter the electronic properties of the molecule, which can profoundly impact binding affinity and biological activity.[1]

-

Amide Moiety Modification: While acetamide is standard, substituting it with other amides (e.g., propionamide, benzamide) allows for probing the steric and electronic requirements of the binding pocket.

Structural Characterization

Confirming the identity and purity of the synthesized compounds is non-negotiable.

Protocol:

-

Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups. Expect to see characteristic absorption bands for N-H stretching (around 3260 cm⁻¹), C=O stretching of the amide (around 1700 cm⁻¹), and C=C stretching of the aromatic ring (1580-1500 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expect signals corresponding to the aromatic protons, the N-H protons (often appearing as a singlet or broad singlet), the methine proton (CH), and the methyl protons of the acetamide groups.[2]

-

¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the carbon framework. Key signals will include the carbonyl carbons (around 170 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and methine groups.[2]

-

-

Mass Spectrometry (MS): Use a technique like Electrospray Ionization (ESI-MS) to determine the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺.

Part 2: Applications & Biological Evaluation Protocols

The this compound scaffold and its derivatives have demonstrated potential in several key areas of medicinal chemistry.

Antimicrobial Applications

The amide functionality and the presence of a nitroaromatic system are both well-known features in many antimicrobial agents.[2][4][5] Derivatives of this scaffold are therefore prime candidates for screening against bacterial and fungal pathogens.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for quantifying the antimicrobial potency of a compound.[2]

-

Inoculum Preparation: Grow the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes, no compound) and a negative control (medium, no microbes).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (mg/mL) |

| Derivative 3a | S. aureus | 12 | >12.5 |

| Derivative 3a | P. aeruginosa | 08 | >25 |

| Derivative 3d † | S. aureus (MRSA) | 34 | 12.5 |

| Derivative 3d † | P. aeruginosa | 11 | 12.5 |

*Data for N,N'-(4-nitro-1,2-phenylene)diacetamide, a related analogue.[2] †Data for N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide), demonstrating the effect of modifying the amide group.[2]

Expert Insight: The results from related compounds strongly suggest that increasing the electron-withdrawing nature of the molecule (e.g., by replacing methyl groups with trifluoromethyl groups) can significantly enhance antimicrobial activity.[2]

Anti-inflammatory Applications

Chronic inflammation is implicated in numerous diseases, and compounds containing nitrophenyl moieties have been investigated as potential anti-inflammatory agents.[3][7] A key mechanism to target is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in inflammatory cells like macrophages.

Protocol: In Vitro Nitric Oxide Inhibition (Griess Assay)

This cell-based assay is a robust method for initial anti-inflammatory screening.[7][8]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media until confluent. Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours to allow for NO production.

-

Quantification: Transfer the cell supernatant to a new plate. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The formation of a magenta-colored azo dye is proportional to the amount of nitrite (a stable metabolite of NO) in the supernatant.

-

Analysis: Measure the absorbance at ~540 nm. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Anticancer Applications

The induction of apoptosis in cancer cells is a primary goal of chemotherapy. Nitro-containing compounds and related structures have been shown to possess cytotoxic and pro-apoptotic properties.[4][9][10]

Protocol: MTT Assay for Cellular Viability and Cytotoxicity

The MTT assay is a fundamental, colorimetric method to assess a compound's effect on the metabolic activity of cells, which serves as a proxy for cell viability.[7]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a predetermined density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the test derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Quantify the amount of formazan by measuring the absorbance at ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Anticancer Cytotoxicity

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 4e † | A549 (Lung) | 8.9 |

| Derivative 4e † | HeLa (Cervical) | 11.1 |

| Derivative 4e † | MCF-7 (Breast) | 9.2 |

| Derivative 4f † | A549 (Lung) | 7.5 |

| Derivative 4f † | HeLa (Cervical) | 9.3 |

| Derivative 4f † | MCF-7 (Breast) | 8.9 |

†Data for related imidazole-based N-phenylbenzamide derivatives, demonstrating the potential cytotoxicity of related scaffolds.[11]

Part 3: Advanced Drug Design Principles

Structure-Activity Relationship (SAR)

Systematic evaluation of synthesized derivatives is crucial for optimizing potency and selectivity. By comparing the biological activity (e.g., MIC or IC₅₀ values) of compounds with different substituents on the aryl ring or modifications to the amide groups, a clear SAR can be established. This provides a rational basis for designing next-generation compounds with improved therapeutic properties.[1]

Pharmacophore Modeling

Once a set of active molecules is identified, computational pharmacophore modeling can be employed. This technique identifies the common three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for the observed biological activity. This resulting 3D model serves as a powerful query for virtually screening large chemical databases to discover novel, structurally diverse molecules that are likely to be active, accelerating the drug discovery process.[1]

Caption: The iterative cycle of SAR and computational modeling.

Conclusion and Future Outlook

The this compound scaffold is a synthetically accessible and highly versatile platform for medicinal chemistry exploration. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of its derivatives against key therapeutic targets. The presence of the nitroaromatic system and the bisamide functionality provides a strong rationale for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Future research should focus on synthesizing a broad library of derivatives to build a comprehensive SAR. For the most promising compounds, subsequent studies should aim to elucidate their specific mechanisms of action, evaluate their ADME/Tox profiles, and validate their efficacy in relevant in vivo models. Through such a systematic and multi-faceted approach, the full therapeutic potential of this promising chemical class can be unlocked.

References

-

Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Available at: [Link]

-

Pinto, M., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Lettieri in Farmaco-Chimica, II. Available at: [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020). Google Patents.

-

Abdullahi, Y., et al. (2022). In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. Discovery, 58(319), 614-622. Available at: [Link]

-

Cloutier, F., et al. (2023). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 28(20), 7015. Available at: [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Available at: [Link]

-

Kedadra, A., et al. (2022). Synthesis and antioxidant activity of six novel N-ferrocenyl-methyl-N-(nitrophenyl)- and -N-(cyanophenyl)-acetamides. Journal of Electrochemical Science and Engineering, 12(2), 293-304. Available at: [Link]

-

Cancemi, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]

-

Manzoor, F., et al. (2023). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 28(19), 6932. Available at: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). OUCi. Available at: [Link]

-

Ibrahim, H. A., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. ZANCO Journal of Pure and Applied Sciences, 34(6), 133-145. Available at: [Link]

-

Almeida, C., et al. (2023). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. Pharmaceuticals, 16(11), 1545. Available at: [Link]

-

Medicinal Chemistry Applications | Open Access Journals. (n.d.). Hilaris Publisher. Retrieved February 21, 2024, from [Link]

-

Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved February 21, 2024, from [Link]

-

N,N'-bis(4-nitrophenyl)methanediamine. (n.d.). PubChem. Retrieved February 21, 2024, from [Link]

-

Singh, C. B., et al. (2024). An Azomethine Derivative, 1-(4-nitrophenyl)-N-phenylmethanimine (BCS2) Ameliorated 7,12-dimethylbenz(a)anthracene-induced Mammary Carcinoma through Nrf2-Keap1-HO-1 Pathway. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Nanaura, K., & Okuno, T. (2013). N,N-Bis(4-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o457. Available at: [Link]

-

Das, S., et al. (2023). Biological evaluation of the novel 3,3′-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis. ResearchGate. Available at: [Link]

-

Sribalan, D., et al. (2023). Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal, 16(2). Available at: [Link]

-

Zaltariov, M.-F., et al. (2023). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide. Crystals, 13(9), 1297. Available at: [Link]

-

Panda, S. S., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 237-241. Available at: [Link]

-

Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 747472. Available at: [Link]

-

Fajardo, A. R., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Applied Sciences, 13(10), 6214. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. jcbsc.org [jcbsc.org]

- 7. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives | MDPI [mdpi.com]

- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Azomethine Derivative, 1-(4-nitrophenyl)-N-phenylmethanimine (BCS2) Ameliorated 7,12-dimethylbenz(a)anthracene-induced Mammary Carcinoma through Nrf2-Keap1-HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]

Troubleshooting & Optimization

optimizing the yield and purity of N,N'-((4-nitrophenyl)methylene)diacetamide synthesis

Welcome to the technical support center for the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing the yield and purity of this important synthetic building block. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and achieve consistent, high-quality results.

Reaction Overview and Mechanism

The synthesis of this compound is a classic acid-catalyzed condensation reaction. It involves the reaction of one equivalent of 4-nitrobenzaldehyde with two equivalents of acetamide to form the target bis-amide product and water.[1]

Overall Reaction Scheme:

O₂NC₆H₄CHO + 2 CH₃CONH₂ --(H⁺, Heat)--> (CH₃CONH)₂CH-C₆H₄NO₂ + H₂O

The reaction proceeds through a well-understood, multi-step mechanism. Understanding these steps is critical for troubleshooting, as each intermediate presents potential failure points.

-

Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of 4-nitrobenzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

-

First Nucleophilic Attack: A molecule of acetamide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiaminal intermediate.

-

Formation of the N-Acyliminium Ion: The hemiaminal intermediate is unstable and readily loses a molecule of water (dehydration) to form a highly reactive, resonance-stabilized N-acyliminium ion. This is often the rate-determining step.

-

Second Nucleophilic Attack: A second molecule of acetamide attacks the electrophilic carbon of the N-acyliminium ion.

-

Deprotonation: The final step is the deprotonation of the resulting intermediate to yield the stable this compound product and regenerate the acid catalyst.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis and purification processes in a practical question-and-answer format.

Part 1: General & Yield Optimization

Q1: What are the critical parameters for maximizing the yield of this reaction?

A1: The yield is primarily influenced by stoichiometry, temperature, reaction time, and efficient removal of water. The reaction is an equilibrium process, so conditions must be chosen to drive it towards the product side.

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Molar Ratio | 1 : 2.2 - 2.5 (Aldehyde : Acetamide) | While the stoichiometry is 1:2, using a slight excess of acetamide helps to shift the equilibrium towards the product, maximizing the conversion of the more expensive starting material, 4-nitrobenzaldehyde.[1] |

| Catalyst | Glacial Acetic Acid (catalytic) | Acetic acid is an effective catalyst that is strong enough to protonate the aldehyde but not so strong as to cause significant hydrolysis of the product or starting amide under reaction conditions. |

| Temperature | Reflux (~118°C if using acetic acid as solvent) | Heating is necessary to overcome the activation energy, particularly for the dehydration step to form the N-acyliminium ion.[1] Consistent heating ensures the reaction proceeds at a reasonable rate. |

| Reaction Time | 1-3 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). Prolonged heating can lead to side product formation or decomposition. |

Q2: My reaction yield is consistently low (<60%). What are the most likely causes?

A2: Consistently low yields typically point to one of three issues: incomplete reaction, product loss during workup, or competing side reactions.

-

Incomplete Reaction:

-

Insufficient Heating: Ensure your reaction mixture is consistently at the target temperature. Use a heating mantle with a temperature controller and ensure good stirring.

-

Inactive Reagents: Acetamide is hygroscopic. Ensure it is dry. 4-nitrobenzaldehyde can oxidize over time; use a pure starting material.

-

Insufficient Catalyst: Ensure a sufficient catalytic amount of acid is present to facilitate the reaction.

-

-

Product Loss During Workup:

-

Premature Precipitation: The product is sparingly soluble in water.[2] When pouring the hot reaction mixture into water/ice for precipitation, ensure vigorous stirring to form a fine, filterable powder. If a large, unmanageable lump forms, it can trap impurities and lead to loss.

-

Hydrolysis: The product is susceptible to acid-catalyzed hydrolysis, which reverses the reaction.[1][3][4] Therefore, after precipitation, the crude product should be washed thoroughly with water to remove any residual acid before drying and recrystallization.

-

-

Side Reactions:

-

The primary side reaction is the formation of the mono-adduct, which can occur if the second equivalent of acetamide does not add efficiently. This is often due to insufficient reaction time or temperature.

-

Part 2: Purity and Purification

Q3: My crude product has a strong yellow or brownish tint. How can I obtain a pure, off-white product?

A3: The coloration is likely due to impurities from oxidized starting materials or side products. The most effective method for both purification and decolorization is recrystallization, potentially with the use of activated charcoal.

-

Solvent Selection: An ethanol/water mixed solvent system is highly effective.[5][6] The product is soluble in hot ethanol but much less soluble in cold water. This differential solubility is key to successful recrystallization.

-

Use of Activated Charcoal: If the product remains colored after one recrystallization, add a very small amount (spatula tip) of activated charcoal to the hot, dissolved solution.[5] Boil for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Charcoal can adsorb your product, so use it sparingly to avoid significant yield loss.

Q4: During recrystallization, my product "oils out" instead of forming crystals. What's wrong?

A4: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a crystal lattice. This is a common problem with several root causes:

-

Solution Cooled Too Quickly: This is the most frequent cause. Rapid cooling does not give the molecules enough time to align into a crystal lattice.[5]

-

Solution: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Do not move it directly to an ice bath. Once it has reached room temperature and crystals have started to form, then you can place it in an ice bath to maximize recovery.[6]

-

-

Supersaturation: Too little solvent was used, and the solution is oversaturated.

-

Solution: Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.[5]

-

-

Impurity Effects: Significant impurities can depress the melting point of your product, causing it to separate as a molten oil.

-

Solution: Ensure the crude product is reasonably pure before attempting recrystallization. If the problem persists, a pre-purification step like a slurry wash or a quick column filtration might be necessary.

-

Q5: How can I reliably assess the purity of my final product?

A5: A combination of techniques should be used for a confident purity assessment:

-

Thin Layer Chromatography (TLC): A pure compound should show a single, well-defined spot. Run a co-spot with the starting materials to confirm they are absent. A typical eluent system is a mixture of hexane and ethyl acetate.

-

Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 1-2°C). A broad or depressed melting point indicates the presence of impurities.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment.[7][8] The absence of peaks corresponding to starting materials or solvents confirms high purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrobenzaldehyde (5.0 g, 33.1 mmol) and acetamide (4.3 g, 72.8 mmol, 2.2 eq).

-

Solvent/Catalyst Addition: Add 20 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Stir the reaction mixture at this temperature for 2 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent) until the 4-nitrobenzaldehyde spot has disappeared.

-

Precipitation: While still hot, carefully and slowly pour the reaction mixture into a beaker containing 200 mL of an ice-water slurry under vigorous stirring. A pale yellow precipitate will form.

-

Isolation: Allow the slurry to stir for 15 minutes to ensure complete precipitation. Collect the crude solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with three 50 mL portions of cold deionized water to remove residual acetic acid and unreacted acetamide.

-

Drying: Press the solid as dry as possible on the filter. Then, transfer the crude product to a watch glass and dry in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization

-

Dissolution: Place the crude, dried product into an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a boil on a hot plate to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol in small portions until a clear solution is obtained.[6]

-

Hot Filtration (Optional): If the solution contains insoluble impurities (or if charcoal was used for decolorization), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Fine, needle-like crystals should form.

-

Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven.

References

-

Iwuala, B. N., Habila, J. D., & Sallau, M. S. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Available at: [Link]

-

Scilit. (n.d.). ACID-CATALYSED HYDROLYSIS AND ALCOHOLYSIS OF 4-NITROPHENYL-N-ACETYL-PHENYLIMINOSULPHONATE. Retrieved from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Available at: [Link]

- Google Patents. (2020). CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.

-

Yalçın, S., et al. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1H and 13C NMR and UV-Vis) techniques and theoretical calculations. ResearchGate. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

Angewandte Chemie. (2013). Nonclassical Recrystallization. Available at: [Link]

-

ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

-

Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide Polymer. International Journal of Science and Research Methodology, 23(3). Available at: [Link]

-

Al-Abri, M. Z., et al. (2019). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Polymers, 11(12), 2095. Available at: [Link]

-

Deere, J. D., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(10). Available at: [Link]

-

DergiPark. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4. Retrieved from [Link]

-

Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

- Google Patents. (2012). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate.

-

BYJU'S. (2020). Preparation of p-Nitroacetanilide. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide

Welcome to the Technical Support Center for the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this reaction. Our focus is on ensuring experimental success and, most importantly, laboratory safety.

The condensation of 4-nitrobenzaldehyde with acetamide is a powerful method for the synthesis of this compound. However, like many reactions involving nitroaromatic compounds, it possesses an inherent potential for exothermic behavior.[1] A failure to manage this heat generation can lead to a loss of selectivity, product degradation, and in worst-case scenarios, a dangerous runaway reaction.[1] This guide provides a framework for understanding and controlling the thermal aspects of this synthesis.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound always exothermic?

A1: While not all condensation reactions are strongly exothermic, the reaction between an aldehyde and an amide can release heat.[2] The presence of the nitro group on the benzaldehyde ring can also contribute to the thermal instability of the system, making an exothermic event more likely, especially under certain conditions such as elevated temperatures or the presence of contaminants.[3] It is crucial to assume the reaction has the potential to be exothermic and to implement appropriate control measures.

Q2: What is a "thermal runaway" and why is it a concern in this synthesis?

A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to a rapid and uncontrollable rise in temperature and pressure, potentially causing the reactor to fail, and in the case of nitro compounds, could lead to violent decomposition.[3]

Q3: What are the primary factors that can influence the exotherm of this reaction?

A3: Several factors can affect the rate of heat generation:

-

Rate of reactant addition: A rapid addition of one reactant to the other can lead to a rapid release of heat.

-

Reaction temperature: Higher initial temperatures will accelerate the reaction and the rate of heat evolution.

-

Concentration of reactants: More concentrated reaction mixtures will generate more heat per unit volume.

-

Mixing efficiency: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.

-

Presence of catalysts: While not always used, a catalyst can significantly increase the reaction rate and thus the rate of heat generation.

-

Scale of the reaction: The challenges of heat dissipation increase significantly with larger reaction volumes.

Q4: What are the key safety precautions I should take before starting the synthesis?

A4:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves.[3][4]

-

Fume Hood: Conduct the entire experiment in a certified chemical fume hood.[4]

-

Emergency Preparedness: Have a plan for emergency cooling (e.g., an ice bath) and for quenching the reaction if necessary. Ensure a safety shower and eyewash station are readily accessible.[5]

-

Material Safety Data Sheets (MSDS): Review the MSDS for all reactants and solvents before starting work. Pay close attention to the hazards associated with 4-nitrobenzaldehyde, including its flammability and reactivity.[5][6]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Rapid, uncontrolled temperature increase. | Runaway reaction due to an excessive rate of heat generation. | 1. Immediately cease the addition of any further reactants. 2. Apply emergency cooling (e.g., immerse the reaction vessel in a pre-prepared ice or dry ice/acetone bath). 3. If safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture. 4. If the situation cannot be controlled, evacuate the area and alert safety personnel. |

| Formation of dark, tar-like byproducts. | Excessive reaction temperature leading to decomposition of starting materials or product. | 1. Improve temperature control by using a more efficient cooling bath and slower reactant addition. 2. Ensure vigorous stirring to prevent localized overheating. 3. Consider performing the reaction at a lower temperature, even if it requires a longer reaction time. |

| Low yield of the desired product. | Side reactions or product degradation due to poor temperature control. | 1. Optimize the reaction temperature. A lower temperature may improve selectivity. 2. Control the stoichiometry carefully. 3. Ensure efficient removal of water formed during the condensation, if applicable to the specific procedure. |

| Inconsistent results between batches. | Variations in reaction conditions, particularly temperature and addition rates. | 1. Standardize the procedure with precise control over all parameters. 2. Use a reaction calorimeter to quantify the heat of reaction and determine safe operating limits for scale-up.[7] |

Experimental Protocols

Protocol 1: Small-Scale Synthesis with Temperature Monitoring

This protocol is for a small-scale synthesis (1-5 g) and emphasizes careful temperature control.

Materials:

-

4-Nitrobenzaldehyde

-

Acetamide

-

Appropriate solvent (e.g., toluene, glacial acetic acid)

-

Anhydrous sodium sulfate or a suitable acid catalyst (if required by the specific synthetic route)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Addition funnel

-

Cooling bath (ice-water or ice-salt)

-

Standard work-up and purification equipment

Procedure:

-

Set up the reaction apparatus in a fume hood, including the round-bottom flask with a magnetic stir bar, thermometer, and addition funnel.

-

Charge the flask with 4-nitrobenzaldehyde and the solvent.

-

Begin stirring and cool the mixture to 0-5 °C using the cooling bath.

-

Dissolve the acetamide in a minimal amount of the reaction solvent and load it into the addition funnel.

-

Add the acetamide solution dropwise to the stirred, cooled solution of 4-nitrobenzaldehyde. Monitor the internal temperature of the reaction closely during the addition. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at the controlled temperature for the desired time, monitoring the progress by TLC.

-

Once the reaction is complete, proceed with the appropriate work-up and purification procedure.

Protocol 2: Reaction Calorimetry for Safety Assessment

For researchers planning to scale up this synthesis, a reaction calorimetry study is strongly recommended to determine the heat of reaction and the maximum rate of heat release. This data is essential for designing a safe and scalable process. Differential Scanning Calorimetry (DSC) can also be used to assess the thermal stability of the reactants and product.[7][8][9]

Visualizations

Reaction Pathway

Caption: Synthesis of this compound.

Troubleshooting Logic

Caption: Troubleshooting logic for exothermic reaction issues.

References

-

Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]

-

The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,... - ResearchGate. (n.d.). Retrieved from [Link]

-

Differential scanning calorimetry (DSC) for 4 in the heating and cooling modes. - ResearchGate. (n.d.). Retrieved from [Link]

-

The condensation of aldehydes with amides. (1941). Proceedings of the Indian Academy of Sciences - Section A, 14(3), 258-263. Retrieved from [Link]

-

Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) - The Sarpong Group. (2013, June 10). Retrieved from [Link]

-

SOP for Chemicals (F to N) - Zaera Research Group. (2016, January 4). Retrieved from [Link]

-

Condensation of aldehydes with amides. (1942). Proceedings of the Indian Academy of Sciences - Section A, 15(6), 431-436. Retrieved from [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. sarponggroup.com [sarponggroup.com]

- 4. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 5. chemscene.com [chemscene.com]

- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

preventing side reactions in the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide derivatives

Welcome to the technical support center for the synthesis of N,N'-((4-nitrophenyl)methylene)diacetamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying mechanisms, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, which typically involves the acid-catalyzed condensation of 4-nitrobenzaldehyde with two equivalents of acetamide.[1]

Problem 1: Low Yield of the Desired Product and a Complex Mixture of Byproducts

You've run the reaction and after workup, the yield of your target this compound is significantly lower than expected. TLC and NMR analysis indicate the presence of multiple, difficult-to-separate impurities.

Potential Causes:

-

Hydrolysis of the Product: The gem-diacetamide linkage is susceptible to acid-catalyzed hydrolysis, especially in the presence of water.[2][3] This reaction is reversible and can break down the product back into the starting aldehyde and amide, or to an intermediate mono-amide species.

-

Formation of N-acyliminium Ion Intermediates: The reaction proceeds through a highly reactive N-acyliminium carbocation.[1] This intermediate can be attacked by other nucleophiles present in the reaction mixture, not just acetamide, leading to a variety of byproducts.

-

Competing Imine Formation: Condensation of the aldehyde with only one equivalent of acetamide can lead to the formation of an N-acylimine intermediate.[4] If the reaction does not proceed to completion with the second acetamide molecule, this can be a significant byproduct.

-

Inappropriate Catalyst Concentration: Too much acid catalyst can accelerate hydrolysis of the product, while too little can result in an incomplete reaction, leaving starting materials and intermediates in the final mixture.

Recommended Solutions:

-

Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The elimination of water is critical to push the equilibrium towards the formation of the diacetamide product.[1]

-